4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride
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Overview
Description
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is a specialty chemical compound with the molecular formula C₁₂H₁₈ClNO₄ and a molecular weight of 275.73 g/mol . This compound is primarily used in proteomics research and has a unique adamantane structure, which is a diamondoid hydrocarbon known for its stability and rigidity .
Preparation Methods
The synthesis of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride involves several steps. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaphthalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields.
Chemical Reactions Analysis
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in proteomics research to study protein structures and functions.
Mechanism of Action
The mechanism of action of 4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function and behavior of cells .
Comparison with Similar Compounds
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride can be compared with other adamantane derivatives such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent used to treat influenza.
What sets this compound apart is its specific structure, which includes both amino and carboxylic acid functional groups, making it particularly useful in proteomics research and other specialized applications .
Biological Activity
4-Aminoadamantane-1,4-dicarboxylic acid hydrochloride is a compound derived from the adamantane structure, known for its unique properties and potential biological activities. This article explores its biological activity, including antiviral and neuroprotective effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C11H15ClN2O4, with a molecular weight of approximately 231.72 g/mol. Its adamantane core contributes to its stability and interaction with biological systems.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. It has been studied for its effects against various viral strains, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). The compound's mechanism involves inhibiting viral replication through interactions with viral proteins.
Table 1: Antiviral Efficacy of this compound
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. It is believed to exert protective effects on neuronal cells by modulating neurotransmitter systems and reducing oxidative stress.
Case Study: Neuroprotection in Alzheimer's Disease
A study explored the efficacy of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive function, suggesting a potential therapeutic role in neurodegeneration .
The biological activity of this compound can be attributed to several biochemical pathways:
- Inhibition of Viral Proteins : The compound binds to viral proteins, preventing their function and replication.
- Modulation of Neurotransmitter Release : It influences the release of neurotransmitters such as dopamine and acetylcholine, which are critical in maintaining cognitive functions.
- Antioxidant Properties : The compound exhibits antioxidant activity, which helps protect neuronal cells from oxidative damage.
Pharmacokinetics
Pharmacokinetic studies have shown that the bioavailability of this compound is influenced by factors such as pH and temperature. Understanding these properties is crucial for optimizing its therapeutic applications .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their biological activities:
Table 2: Comparison of Biological Activities
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Adamantane | Hydrocarbon | Neuroprotective | Basic structure without functional groups |
1-Aminoadamantane | Amino derivative | Antiviral | Exhibits antiviral properties |
1-Carboxyaminoadamantane | Carboxylic derivative | Antihypertensive | Directly involved in drug synthesis |
4-Methylaminobenzenesulfonamide | Sulfonamide | Antimicrobial | Different functional group |
Properties
Molecular Formula |
C12H18ClNO4 |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-aminoadamantane-1,4-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c13-12(10(16)17)7-1-6-2-8(12)5-11(3-6,4-7)9(14)15;/h6-8H,1-5,13H2,(H,14,15)(H,16,17);1H |
InChI Key |
KHCXXCBVPHKLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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